molecular formula C23H19F2N3O B11104754 (8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11104754
M. Wt: 391.4 g/mol
InChI Key: ABJNAKNMXMXAFN-LZYBPNLTSA-N
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Description

2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes fluorophenyl groups, a pyrano[3,2-c]pyridine core, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of fluorophenyl groups and the cyanide functional group. Common reagents used in these reactions include fluorobenzene derivatives, amines, and cyanide sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE include other fluorophenyl-substituted pyrano[3,2-c]pyridines and cyanide-containing compounds. Examples include:

  • 4-(4-AMINO-3-FLUOROPHENYL)MORPHOLIN-3-ONE
  • 2-(4-FLUOROPHENYL)ETHYLAMINE

Uniqueness

The uniqueness of 2-AMINO-4-(3-FLUOROPHENYL)-8-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-6-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19F2N3O

Molecular Weight

391.4 g/mol

IUPAC Name

(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylidene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C23H19F2N3O/c1-28-12-16(8-14-4-2-6-17(24)9-14)22-20(13-28)21(19(11-26)23(27)29-22)15-5-3-7-18(25)10-15/h2-10,21H,12-13,27H2,1H3/b16-8+

InChI Key

ABJNAKNMXMXAFN-LZYBPNLTSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC(=CC=C2)F)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F

Canonical SMILES

CN1CC(=CC2=CC(=CC=C2)F)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F

Origin of Product

United States

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